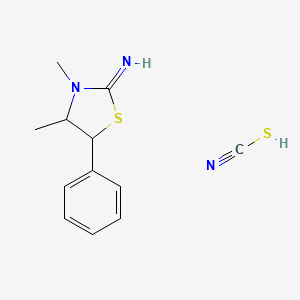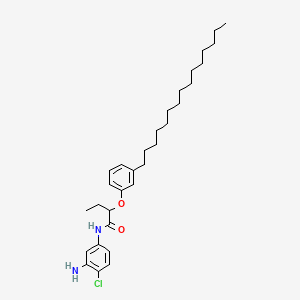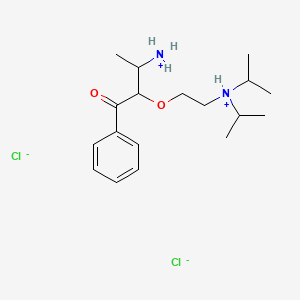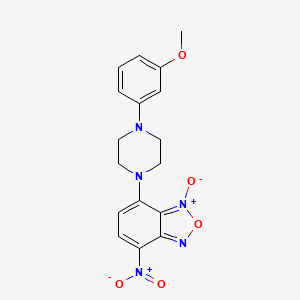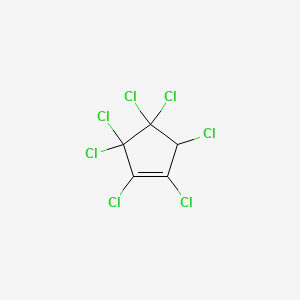![molecular formula C19H18N4O5S B13757104 (3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine CAS No. 1207756-48-6](/img/structure/B13757104.png)
(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyano-N-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-ylcarbamoyl)-6-(phenylthio)nicotinamide is a complex organic compound that features a nicotinamide core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-N-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-ylcarbamoyl)-6-(phenylthio)nicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a series of reactions starting from pyridine derivatives.
Introduction of Functional Groups: The cyano, hydroxy, and phenylthio groups are introduced through specific reactions such as nucleophilic substitution, oxidation, and thiolation.
Coupling Reactions: The tetrahydrofuran moiety is coupled to the nicotinamide core using carbamoylation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nicotinamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, it may serve as a probe to study enzyme interactions and metabolic pathways.
Medicine
Industry
In the industrial sector, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-cyano-N-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-ylcarbamoyl)-6-(phenylthio)nicotinamide would depend on its specific interactions with molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with metabolic pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: A simpler analog with fewer functional groups.
6-Phenylthio-nicotinamide: Lacks the tetrahydrofuran moiety.
5-Cyano-nicotinamide: Lacks the phenylthio and tetrahydrofuran groups.
Uniqueness
The unique combination of functional groups in 5-cyano-N-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-ylcarbamoyl)-6-(phenylthio)nicotinamide may confer specific properties such as enhanced binding affinity to certain enzymes or receptors, increased solubility, or improved stability.
Propiedades
Número CAS |
1207756-48-6 |
|---|---|
Fórmula molecular |
C19H18N4O5S |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
5-cyano-N-[[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]carbamoyl]-6-phenylsulfanylpyridine-3-carboxamide |
InChI |
InChI=1S/C19H18N4O5S/c20-8-11-6-12(9-21-18(11)29-13-4-2-1-3-5-13)17(26)23-19(27)22-16-7-14(25)15(10-24)28-16/h1-6,9,14-16,24-25H,7,10H2,(H2,22,23,26,27)/t14?,15-,16-/m1/s1 |
Clave InChI |
HARYBJOHTSRJJN-ANGDWKNPSA-N |
SMILES isomérico |
C1[C@@H](O[C@@H](C1O)CO)NC(=O)NC(=O)C2=CC(=C(N=C2)SC3=CC=CC=C3)C#N |
SMILES canónico |
C1C(C(OC1NC(=O)NC(=O)C2=CC(=C(N=C2)SC3=CC=CC=C3)C#N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


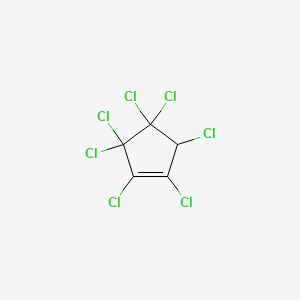


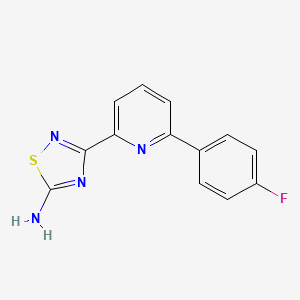
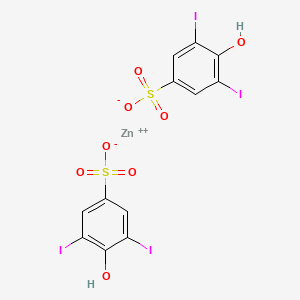
![2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]-](/img/structure/B13757037.png)
![Pyrazino[2,1-a]isoindole,1,2,3,4,6,10b-hexahydro-2-methyl-(9ci)](/img/structure/B13757040.png)

![N-(3,6-Dimethyl-5,7-dioxo-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-c]pyrimidin-8-yl)acetamide](/img/structure/B13757063.png)
